

Technical Support Center: Mitigating Magnetic Field Noise in Rubidium-87 Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-87

Cat. No.: B1240521

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate magnetic field noise in **Rubidium-87** (Rb-87) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of magnetic field noise in our Rb-87 experiment?

A1: The primary sources of magnetic field noise in a laboratory setting can be broadly categorized as:

- Power Line Noise: Alternating current (AC) power lines are a significant source of magnetic field noise at 50 or 60 Hz and their harmonics.[\[1\]](#)[\[2\]](#) This noise can range from sub-milli-Gauss to tens of milli-Gauss.[\[1\]](#)[\[2\]](#)
- Laboratory Equipment: Many common laboratory instruments, such as power supplies, oscilloscopes, and computers, generate their own magnetic fields that can interfere with sensitive experiments.[\[1\]](#)[\[2\]](#)
- Environmental Fluctuations: The Earth's magnetic field itself is not perfectly stable and exhibits daily fluctuations of several hundred micro-Gauss.[\[1\]](#)[\[2\]](#) Nearby moving ferromagnetic objects, such as elevators or vehicles, can also cause significant disturbances.

- Vibrations: Mechanical vibrations can cause components of your experimental setup to move within a magnetic field gradient, which in turn creates a time-varying magnetic field at the location of the atoms.
- Improper Grounding and Wiring: Ground loops and poorly shielded cables can act as antennas, picking up environmental magnetic noise and coupling it into your experiment.

Q2: We are observing unexpected decoherence in our Rb-87 spin states. Could magnetic field noise be the cause?

A2: Yes, magnetic field noise is a very common cause of decoherence in quantum systems like Rb-87 atoms.[\[2\]](#) The atomic energy levels of Rb-87 are sensitive to the magnetic field (Zeeman effect).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Fluctuations in the magnetic field will cause the energy levels to shift unpredictably, leading to a loss of coherence in a superposition of spin states. This can manifest as a rapid decay in Ramsey fringe contrast or a shortened coherence time in your measurements.[\[1\]](#)

Q3: What is the difference between passive and active magnetic field mitigation techniques?

A3: Passive shielding involves enclosing the sensitive part of your experiment in a material with high magnetic permeability, such as mu-metal.[\[1\]](#)[\[7\]](#) This material diverts the external magnetic field lines around the enclosure, creating a region of significantly reduced magnetic field inside.[\[8\]](#) Passive shields are effective at attenuating a broad spectrum of magnetic field noise.

Active cancellation, on the other hand, uses a sensor to measure the ambient magnetic field and a set of coils to generate an opposing magnetic field that cancels the noise in real-time.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) These systems typically use a feedback loop to dynamically adjust the cancellation field.[\[1\]](#) Active cancellation is particularly effective at suppressing low-frequency noise and can be used in situations where a complete passive shield is not feasible due to experimental constraints.[\[3\]](#)

Troubleshooting Guides

Issue 1: Significant 50/60 Hz noise observed in the magnetic field spectrum.

This is a classic sign of power line noise dominating your experimental environment.

Troubleshooting Steps:

- Identify the Source: Use a magnetometer or a spectrum analyzer connected to a pickup coil to map the magnetic field in your lab. Identify equipment that is contributing most to the 50/60 Hz noise.
- Power Down Non-Essential Equipment: Sequentially turn off nearby equipment to see if the noise level decreases.
- Implement Proper Grounding:
 - Ensure all instruments are connected to a single, common ground point to avoid ground loops.[13]
 - Use shielded power cables and ensure the shields are properly grounded at one end.
- Isolate Power Supplies: If a specific power supply is identified as a major noise source, try moving it further away from the experiment or enclosing it in a separate mu-metal shield.
- Employ Passive Shielding: Enclose your Rb-87 vapor cell and sensitive optics within one or more layers of mu-metal shielding.[14]
- Utilize Active Cancellation: For the highest level of suppression, install an active magnetic field cancellation system. These systems can reduce the 50/60 Hz component by as much as 30-40 dB.[15][16]

Issue 2: Slow drifts and jumps in the magnetic field are affecting long-term stability.

These symptoms often point to environmental magnetic field fluctuations or temperature-induced changes in your magnetic field coils.

Troubleshooting Steps:

- Monitor Environmental Fields: Use a magnetometer to log the magnetic field in your lab over a 24-hour period to correlate drifts with daily variations in the Earth's magnetic field or nearby infrastructure (e.g., elevators, subways).

- **Stabilize Coil Currents:** The current supplies for your magnetic field coils must be highly stable. Noise in the power supply will directly translate to magnetic field noise.^[3] Consider using a high-precision, low-noise power supply.
- **Implement a Feedback Loop:** Use a magnetic field sensor placed near your atoms to provide a feedback signal to your coil power supply. This can correct for slow drifts in real-time. A combination of a feedback loop and a feedforward circuit can stabilize a field of 14.6 mT to 4.3 nT rms noise.^{[3][17]}
- **Temperature Stabilization:** Ensure the temperature of your magnetic field coils is stable. Temperature changes can alter the resistance of the coils, leading to current and magnetic field drifts. Consider water cooling or a temperature-controlled enclosure for your coils.
- **Passive Shielding:** A high-quality passive shield will also help to attenuate these slow external field drifts.

Data Presentation

Table 1: Comparison of Magnetic Field Noise Mitigation Techniques

Mitigation Technique	Typical Noise Reduction	Frequency Range of Effectiveness	Key Advantages	Key Disadvantages
Passive Shielding (Mu-metal)	20-60 dB (factor of 10-1000)	Broadband (DC to >100 kHz)	Simple to implement, no power required.	Can be bulky, may require degaussing, can distort internal fields if not designed properly.
Active Cancellation	30-55 dB (factor of 30-560)	Low frequencies (DC to ~1 kHz)	Dynamic cancellation of time-varying fields, can create a large quiet volume.[16]	More complex, requires power and electronics, may have limited bandwidth.
Proper Grounding & Wiring	Variable (can be significant)	Broadband	Essential for all sensitive experiments, low cost.	Can be difficult to troubleshoot in complex setups.
Vibration Isolation	Variable	Depends on vibration spectrum	Reduces mechanically induced magnetic noise.	May not address electronically coupled noise.

Table 2: Reported Performance of Magnetic Field Stabilization

Experimental System	Initial Noise Level	Stabilized Noise Level	Mitigation Methods Used	Reference
Ultracold Atom Experiment	200.3 μ G (RMS)	18.5 μ G (RMS)	μ -metal shielding and dynamic feedback	[1]
Trapped Ion Experiment	>100 nT	4.3 nT (RMS)	Feedback loop and feedforward circuit	[3][17]
Test Setup with Arduino	-	37 nT (RMS) along one axis	Feedforward cancellation	[15]
SERF Magnetometer	-	< 2 nT residual field	In situ triaxial magnetic field compensation	[18]

Experimental Protocols

Protocol 1: Implementing Passive Magnetic Shielding

- Material Selection: Choose a high-permeability magnetic shielding alloy like mu-metal. The thickness of the material will depend on the required shielding factor.
- Shield Design:
 - Design a multi-layer shield for optimal performance. Each layer should be separated by a non-magnetic spacer.
 - Ensure there are no large gaps or holes in the shield, as these can significantly reduce its effectiveness. Any necessary openings for optical access or electrical connections should be as small as possible.
- Assembly:
 - Handle the mu-metal carefully to avoid mechanical stress, which can degrade its magnetic properties.

- After machining and before final assembly, the mu-metal parts must be annealed in a hydrogen atmosphere to restore their high permeability.
- Degaussing: After assembly and any time the shield is exposed to a strong magnetic field, it should be degaussed. This can be done using a degaussing coil that generates a large, decaying AC magnetic field.
- Verification: Use a magnetometer to measure the magnetic field inside and outside the shield to verify its performance.

Protocol 2: Setting up an Active Magnetic Field Cancellation System

- System Components:
 - Magnetic Field Sensor: A fluxgate magnetometer is a common choice for its sensitivity and bandwidth.
 - Control Unit: This unit processes the sensor signal and drives the cancellation coils.
 - Cancellation Coils: Typically, a set of three orthogonal Helmholtz coil pairs are used to cancel the field in all three dimensions.
- Installation:
 - Place the magnetic field sensor as close as possible to the Rb-87 atoms.
 - Arrange the Helmholtz coils around your experimental setup. Ensure they are orthogonal to each other.
- Calibration and Tuning:
 - Connect the sensor and coils to the control unit.
 - Many commercial systems have an auto-tuning feature that automatically adjusts the feedback loop parameters.[\[16\]](#)

- If manual tuning is required, you will need to adjust the gain and phase of the feedback loop for each axis to achieve stable and effective cancellation. This is often done by injecting a small test signal and monitoring the system's response.
- Operation: Once tuned, the system will continuously monitor and cancel magnetic field fluctuations in real-time. The performance can be monitored via the control unit's output or a separate magnetometer.[\[16\]](#)

Mandatory Visualizations

Sources of Magnetic Field Noise

Earth's Magnetic Field Fluctuations

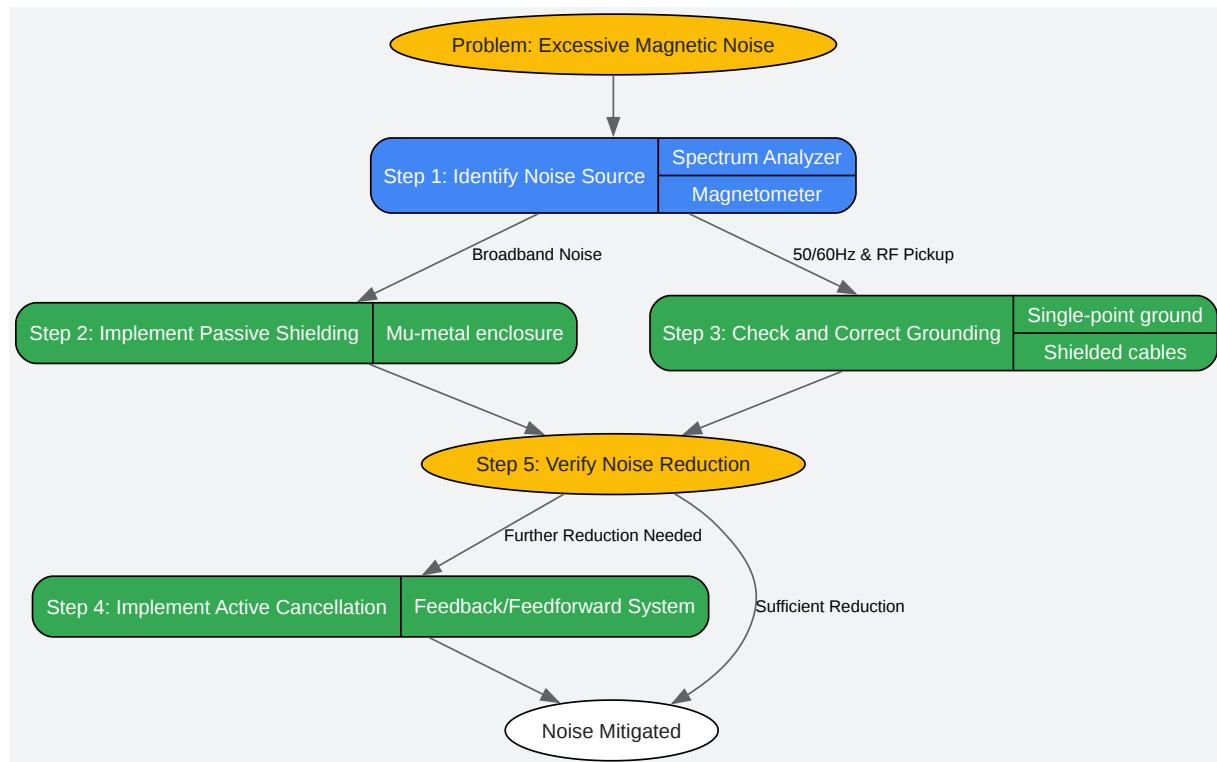
Effects on Rb-87 Experiment

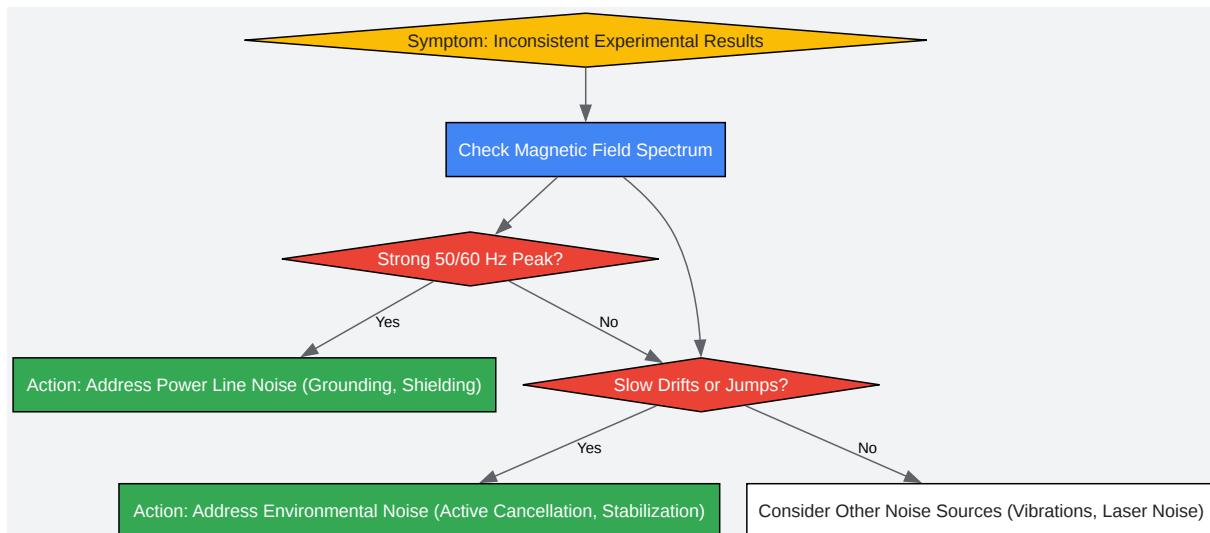
Mechanical Vibrations

Reduced Sensor Sensitivity

Improper Grounding

Spin State Decoherence


Laboratory Equipment


Power Lines (50/60 Hz)

Inaccurate Frequency Measurements

Reduced Sensor Sensitivity

Spin State Decoherence

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. arxiv.org [arxiv.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. wm.edu [wm.edu]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Spicer Consulting | Magnetic Field Cancelling Systems [spicerconsulting.com]
- 10. Magnetic field countermeasure | Service & Support | JEOL Ltd. [jeol.com]
- 11. Magnetic Field Cancelling System Actively Eliminates Image Interference in Ferroelectric Material Research in China - Magnetics Magazine [magneticsmag.com]
- 12. Active Field Cancellation Systems — C-INTECH | Electromagnetic and radio frequency shielding. [c-intech.com]
- 13. pge.com [pge.com]
- 14. Multi-Parameter Optimization of Rubidium Laser Optically Pumped Magnetometers with Geomagnetic Field Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 17. [1808.03310] Magnetic field stabilization system for atomic physics experiments [arxiv.org]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Mitigating Magnetic Field Noise in Rubidium-87 Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240521#mitigating-magnetic-field-noise-in-rubidium-87-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com